

PPI-2458: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PPI-2458 is a potent, orally active, and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a metalloenzyme that plays a crucial role in protein modification and cellular proliferation. As a synthetic derivative of fumagillin, **PPI-2458** has demonstrated significant antiangiogenic and anti-proliferative properties in preclinical and clinical studies.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to **PPI-2458**, tailored for professionals in the field of drug discovery and development.

Chemical Structure and Properties

PPI-2458 is a complex small molecule with the IUPAC name (3R,4S,5S,6R)-5-methoxy-4- ((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl ((R)-1-amino-3-methyl-1-oxobutan-2-yl)carbamate.[2] Its structure is characterized by a spiro-epoxide moiety, which is essential for its irreversible binding to the active site of MetAP-2.[3]

Physicochemical and Biological Properties



Property	Value	Reference(s)
Molecular Formula	C22H36N2O6	[2]
Molecular Weight	424.53 g/mol	[2]
CAS Number	431077-35-9	[2]
Appearance	White to off-white solid	N/A
Solubility	Soluble in organic solvents such as ethanol and DMSO. Poor water solubility is predicted for the parent compound, fumagillin (3.3 mg/L).	[4]
Stability	The epoxide moieties contribute to the molecule's reactivity and potential instability. Fumagillin, the parent compound, is known to be unstable. Storage of PPI-2458 stock solutions is recommended at -20°C for short-term and -80°C for long-term.	[4][5]
Mechanism of Action	Irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2)	[1][2]

Mechanism of Action and Signaling Pathway

PPI-2458 exerts its biological effects through the irreversible inhibition of MetAP-2. This enzyme is responsible for the cleavage of the N-terminal methionine from nascent proteins, a critical step in their maturation and function. By covalently binding to a histidine residue (His-231) in the active site of MetAP-2, **PPI-2458** inactivates the enzyme.[3][6]



Foundational & Exploratory

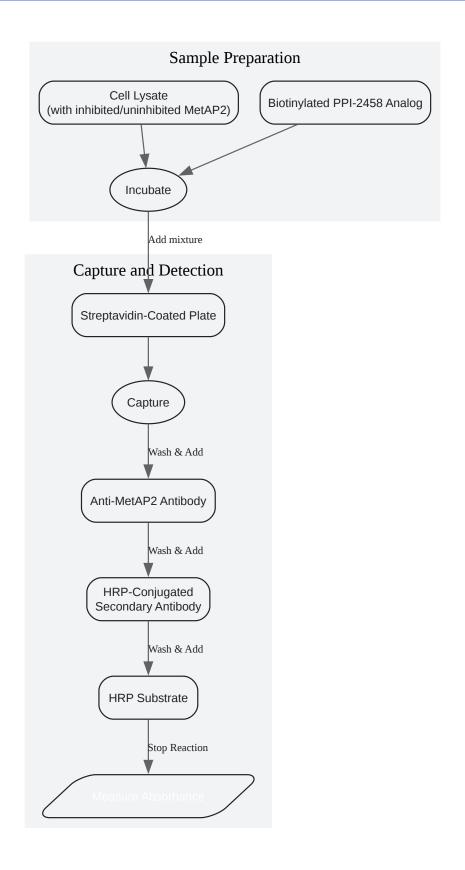
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The inhibition of MetAP-2 leads to a cascade of downstream effects, primarily impacting cell proliferation and angiogenesis. Disruption of N-terminal methionine excision can affect the function of proteins crucial for cell cycle progression, leading to a G1 phase cell cycle arrest.[7] Furthermore, MetAP-2 inhibition has been shown to suppress the proliferation of endothelial cells, a key process in the formation of new blood vessels (angiogenesis), which is vital for tumor growth and the progression of inflammatory diseases like rheumatoid arthritis.[1][6]

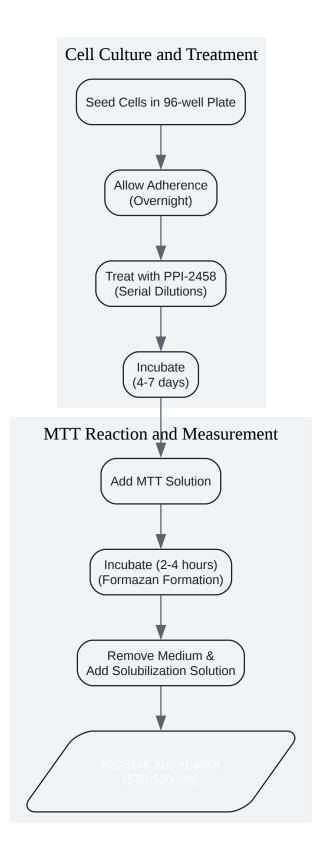




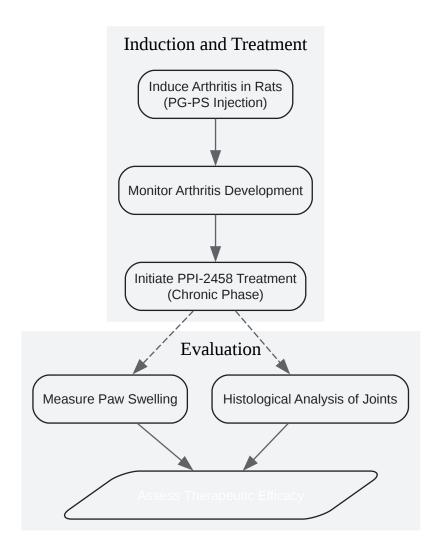












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